molecular formula C11H13BrN4O2S2 B2894093 4-bromo-N-{[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide CAS No. 338421-58-2

4-bromo-N-{[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide

Cat. No.: B2894093
CAS No.: 338421-58-2
M. Wt: 377.28
InChI Key: BERLINMVPFLBRW-UHFFFAOYSA-N
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Description

4-bromo-N-{[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide is a chemical compound known for its versatile applications in medicinal chemistry and organic synthesis. This compound features a bromobenzene ring and a triazole ring, making it highly functional for various chemical reactions and potential biological activities. The presence of a sulfonamide group further enhances its solubility and interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide can be achieved through multi-step organic reactions Commonly, the process begins with the bromination of benzene derivatives to introduce the bromo group Subsequent steps involve the formation of the triazole ring via cyclization reactions with appropriate precursors, such as methylthiourea and acyl hydrazides

Industrial Production Methods

On an industrial scale, the production of this compound requires optimized reaction conditions to ensure high yield and purity. This typically involves controlling temperature, pressure, and the use of catalysts to facilitate each step of the synthesis. Solvent choice and purification methods, such as recrystallization or chromatography, are crucial to obtain the final product with desired specifications.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidative reactions, particularly at the sulfur or methyl groups, leading to the formation of sulfoxides or sulfones.

  • Reduction: The bromine atom can be involved in reductive elimination reactions, converting it into a hydrogen atom.

  • Substitution: The bromo group is a good leaving group, making the compound suitable for nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

  • Reduction: Reagents such as palladium on carbon (Pd/C) in hydrogen atmosphere.

  • Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

  • Oxidation: Sulfoxides or sulfones.

  • Reduction: Dehalogenated benzenesulfonamide derivatives.

  • Substitution: Various substituted benzenesulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-N-{[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide is used in multiple research fields:

  • Chemistry: As a building block for synthesizing complex organic molecules due to its reactivity.

  • Biology: Investigated for its potential interactions with enzymes and proteins, influencing various biological pathways.

  • Medicine: Potential pharmacophore in drug design, especially in developing antifungal, antibacterial, or anticancer agents.

  • Industry: Used in the synthesis of specialty chemicals and intermediates for various applications.

Mechanism of Action

The compound exerts its effects through multiple pathways:

  • Molecular Targets: Primarily interacts with enzymes and proteins that contain nucleophilic sites, forming stable complexes.

  • Pathways Involved: Can inhibit or activate biological pathways depending on the target it interacts with, such as metabolic enzymes or signal transduction proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-{[4-methyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide

  • 4-chloro-N-{[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide

  • 4-bromo-N-{[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonyl chloride

Uniqueness

4-bromo-N-{[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide stands out due to the presence of the bromine atom, which imparts higher reactivity in substitution reactions compared to compounds with other halogens like chlorine. This makes it particularly useful in synthesizing derivatives with enhanced biological activity or specificity.

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Properties

IUPAC Name

4-bromo-N-[(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN4O2S2/c1-16-10(14-15-11(16)19-2)7-13-20(17,18)9-5-3-8(12)4-6-9/h3-6,13H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERLINMVPFLBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SC)CNS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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